3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one
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Overview
Description
3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits. It is characterized by a chromen-4-one backbone with hydroxyl groups at specific positions, contributing to its unique chemical behavior and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with chromone derivatives. One common method includes the reaction of 2,3,4-trihydroxybenzaldehyde with 3-hydroxychromone under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties .
Scientific Research Applications
3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based dyes and pigments
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties but differing in the position of hydroxyl groups.
Kaempferol: Similar structure but lacks the hydroxyl group at the 3-position.
Myricetin: Contains additional hydroxyl groups, leading to different chemical and biological properties.
Uniqueness: 3-Hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activities. This makes it a valuable compound for various research applications .
Properties
CAS No. |
649552-06-7 |
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Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
3-hydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-9-6-5-8(12(18)13(9)19)15-14(20)11(17)7-3-1-2-4-10(7)21-15/h1-6,16,18-20H |
InChI Key |
DTOSMSVKBWNCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=C(C(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
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